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Compound of Interest

(R)-cyclopropyl(2-

Compound Name:
fluorophenyl)methanamine

Cat. No.: B15286636

Get Quote

Introduction: The Fluorine-Cyclopropyl
Pharmacophore

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a "privileged" chiral scaffold in modern drug

discovery. It combines two critical structural motifs that enhance the physicochemical and
pharmacokinetic profiles of bioactive molecules:

e Cyclopropyl Group: Increases metabolic stability (blocking

-oxidation) and rigidity compared to isopropyl or ethyl groups, often improving potency
through restricted conformation.

e 2-Fluorophenyl Moiety: The ortho-fluorine atom modulates lipophilicity (

), metabolic stability (blocking ring oxidation), and conformation via electrostatic interactions
with the amine or amide nitrogen.

This scaffold is structurally related to the P2Y12 inhibitor Prasugrel (specifically its active
metabolite core) and has emerged as a key synthon for Tyrosine Threonine Kinase (TTK)
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inhibitors, 5-HT2C receptor agonists, and novel anti-thrombotic agents.

Chemical Profile

Property Specification
R)-1-(2-fluorophenyl)-1-
UPAC Name f:y():lop(ropylmefhan;;ine
CAS Number 1982270-12-1 (HCI salt of R-isomer)
C
Molecular Formula H
FN
Molecular Weight 165.21 g/mol (Free base)
Chirality (R)-Enantiomer (typically >98% ee)
Appearance White to off-white crystalline solid (as HCI salt)
Solubility Soluble in MeOH, DMSO, Water; Sparingly

soluble in DCM

Synthetic Utility & Protocols

The following protocols demonstrate the two primary reaction pathways for (R)-CFMA: Amide
Coupling (for kinase inhibitors) and Nucleophilic Substitution (for receptor antagonists).

Workflow A: Synthesis of TTK Inhibitors via Amide
Coupling
Context: TTK (Mps1) inhibitors are critical targets for oncology. The (R)-CFMA moiety occupies

the hydrophobic pocket of the kinase, providing selectivity.

Reaction Scheme
The coupling of (R)-CFMA with a substituted indazole-5-carboxylic acid.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reagents:
BOP-CI, DIPEA
Solvent: DMF
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Figure 1: Convergent synthesis of TTK inhibitors using (R)-CFMA.

Detailed Protocol

Reagents:

e Substrate: 3-substituted-1H-indazole-5-carboxylic acid (1.0 equiv)

e Amine: (R)-CFMA Hydrochloride (1.0 equiv)

o Coupling Agent: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-CI) (1.1 equiv)
o Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: Anhydrous DMF[1]
Step-by-Step Procedure:

o Preparation: Charge a flame-dried round-bottom flask with the indazole carboxylic acid (e.qg.,
1.23 mmol) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C under nitrogen
atmosphere.

» Activation: Add DIPEA (3.0 equiv) followed by BOP-CI (1.1 equiv) in one portion. Stir at 0°C
for 15 minutes to form the activated phosphinic intermediate.
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e Addition: Add (R)-CFMA HCI (1.0 equiv) solid directly to the stirring mixture.

o Reaction: Allow the mixture to warm slowly to room temperature (24°C) and stir for 3—4
hours. Monitor consumption of the acid by LC-MS (Target mass: [M+H]

).

o Work-up: Dilute the reaction mixture with EtOAc (10 volumes) and wash sequentially with
saturated NaHCO

(2x), water (1x), and brine (1x).
 Purification: Dry the organic phase over Na
SO

, filter, and concentrate. Purify via flash chromatography (SiO

, Gradient: 0-10% MeOH in DCM).

Yield: Typical isolated yields range from 70—-85%.

Critical Control Point: The choice of BOP-Cl is specific for sterically hindered anilines or
secondary amines; however, for this primary amine, HATU is a viable alternative if BOP-Cl is
unavailable, though BOP-CI often yields a cleaner profile for indazoles.

Workflow B: Synthesis of P2Y12 Antagonist Analogs

Context: Developing analogs of Prasugrel or Ticagrelor often requires installing the chiral
amine onto a heteroaromatic core (e.g., thienopyridine or triazolo-pyrimidine).

Reaction Scheme: Nucleophilic Aromatic Substitution (S

Ar)
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Conditions:
Et3N or K2CO3
DMSO, 80-100°C
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Figure 2: Installation of (R)-CFMA onto a heteroaromatic core via S

Ar.

Detailed Protocol

Reagents:

e Substrate: 2-chloro- or 4-chlorosubstituted heteroaryl core (e.g., purine/pyrimidine
derivative).

e Amine: (R)-CFMA Hydrochloride (1.2 equiv).
e Base: Triethylamine (Et

N) (3.0 equiv).

e Solvent: DMSO or NMP (high boiling point polar aprotic).
Step-by-Step Procedure:
» Dissolve the chloro-heterocycle (1.0 mmol) in DMSO (3 mL).

e Add (R)-CFMA HCI (1.2 mmol) and Et
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N (3.0 mmol).

e Heat the mixture to 80—100°C for 12 hours. Note: The cyclopropy! group is stable at these
temperatures, but avoid temperatures >140°C to prevent potential ring-opening or
racemization.

o Cool to room temperature and pour into ice-water.
o Collect the precipitate by filtration or extract with EtOAc if no solid forms.

Analytical Quality Control

Ensuring the enantiomeric excess (ee) of (R)-CFMA is maintained throughout synthesis is
critical, as the (S)-enantiomer often exhibits significantly different binding kinetics.

Chiral HPLC Method (Recommended):

e Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 pum).

» Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
e Flow Rate: 1.0 mL/min.

e Detection: UV @ 254 nm.

e Retention Time: (R)-isomer typically elutes second (confirm with racemic standard).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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strategies-using-r-cyclopropyl-2-fluorophenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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